molecular formula C8H6Cl3NO3S B2805666 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride CAS No. 98557-80-3

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

Cat. No. B2805666
CAS RN: 98557-80-3
M. Wt: 302.55
InChI Key: XGEZVQCGXVMIPK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S . It is used in various applications, including as an intermediate in chemical reactions .


Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is 302.56 . Its molecular structure can be represented by the formula C8H6Cl3NO3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride are not fully detailed in the available sources. It is known that its molecular weight is 302.56 .

Scientific Research Applications

Application in Organic Chemistry

Field

Organic Chemistry

Summary of the Application

Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .

Methods of Application or Experimental Procedures

In a recent study, a continuous flow protocol was developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results or Outcomes

The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields. The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .

Application in Antibiotics Synthesis

Field

Medicinal Chemistry

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of sulfanilamide, a potent antibiotic .

Methods of Application or Experimental Procedures

The total synthesis of sulfanilamide from benzene can be carried out in six steps using reactions that are very familiar to intermediate level organic chemists. This synthesis demonstrates the use of protecting group chemistry, and taking advantage of steric and electronic directing effects (in electrophilic aromatic substitution) and differing rates of hydrolysis to optimize the yield of the desired product .

Results or Outcomes

The discovery of sulfanilamide triggered a flurry of research on structural derivatives of sulfanilamide which resulted in the development of a family of highly successful antibiotics that have saved millions of lives .

Application in Dye Manufacturing

Field

Industrial Chemistry

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the manufacturing of dyes .

Methods of Application or Experimental Procedures

The process involves the reaction of sulfonyl chlorides with aromatic compounds to produce azo dyes. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a coupling component, such as aniline .

Results or Outcomes

The resulting azo dyes are widely used in the textile industry due to their bright colors and high stability .

Application in Drug Discovery

Field

Pharmaceutical Chemistry

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of various drugs .

Methods of Application or Experimental Procedures

The process involves the reaction of sulfonyl chlorides with amines or alcohols to produce sulfonamides or sulfonate esters, respectively. These compounds are then further modified to produce the desired drug .

Results or Outcomes

This method has been used to synthesize a wide range of drugs, including antibiotics, antidiabetic drugs, and anticancer drugs .

Future Directions

The future directions for the use and study of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride are not explicitly mentioned in the available sources. It is used as an intermediate in chemical reactions , suggesting potential applications in the synthesis of other compounds.

properties

IUPAC Name

4-acetamido-3,5-dichlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZVQCGXVMIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

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